Cas no 2730-20-3 (2-(4-fluorobenzoyl)cyclohexan-1-one)
2-(4-fluorobenzoyl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorobenzoyl)cyclohexan-1-one
- DTXCID70550603
- YPFGOHKUMTXOKV-UHFFFAOYSA-N
- starbld0019520
- 2-(4-fluorobenzoyl)cyclohexanone
- DTXSID20599845
- 2730-20-3
- SCHEMBL1720821
-
- Inchi: 1S/C13H13FO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2
- InChI Key: YPFGOHKUMTXOKV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C(CCCC1)=O)=O
Computed Properties
- Exact Mass: 220.08995782g/mol
- Monoisotopic Mass: 220.08995782g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 34.1Ų
2-(4-fluorobenzoyl)cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0225-100MG |
2-(4-fluorobenzoyl)cyclohexan-1-one |
2730-20-3 | 95% | 100MG |
¥ 1,570.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0225-250MG |
2-(4-fluorobenzoyl)cyclohexan-1-one |
2730-20-3 | 95% | 250MG |
¥ 2,508.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0225-500MG |
2-(4-fluorobenzoyl)cyclohexan-1-one |
2730-20-3 | 95% | 500MG |
¥ 4,184.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0225-1G |
2-(4-fluorobenzoyl)cyclohexan-1-one |
2730-20-3 | 95% | 1g |
¥ 6,270.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0225-5G |
2-(4-fluorobenzoyl)cyclohexan-1-one |
2730-20-3 | 95% | 5g |
¥ 18,810.00 | 2023-04-13 |
2-(4-fluorobenzoyl)cyclohexan-1-one Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-(4-fluorobenzoyl)cyclohexan-1-one
Recent Advances in the Study of 2-(4-Fluorobenzoyl)cyclohexan-1-one (CAS: 2730-20-3) in Chemical Biology and Pharmaceutical Research
2-(4-Fluorobenzoyl)cyclohexan-1-one (CAS: 2730-20-3) is a fluorinated cyclic ketone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its utility in the development of novel therapeutic agents, with a focus on its pharmacokinetic properties and mechanism of action.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-(4-fluorobenzoyl)cyclohexan-1-one as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The researchers demonstrated that the fluorobenzoyl moiety enhances the binding affinity of the resulting compounds to serotonin transporters, thereby improving their efficacy in treating depression and anxiety disorders. The study also highlighted the compound's favorable metabolic stability, which is a critical factor in drug development.
In another recent development, a team of researchers from the University of Cambridge reported the use of 2-(4-fluorobenzoyl)cyclohexan-1-one in the design of small-molecule inhibitors targeting the NLRP3 inflammasome. Their findings, published in Nature Chemical Biology, revealed that derivatives of this compound exhibit potent anti-inflammatory activity by selectively inhibiting the activation of NLRP3, a key player in chronic inflammatory diseases such as Alzheimer's and Parkinson's. The study provided structural insights into the binding interactions, paving the way for further optimization of these inhibitors.
Beyond its therapeutic potential, 2-(4-fluorobenzoyl)cyclohexan-1-one has also been explored in the field of chemical biology as a versatile building block for probe development. A 2024 study in ACS Chemical Biology described its incorporation into fluorescent probes for real-time imaging of enzyme activity in live cells. The probes exhibited high selectivity and sensitivity, enabling researchers to monitor enzymatic processes with unprecedented precision. This advancement holds promise for both basic research and diagnostic applications.
Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 2-(4-fluorobenzoyl)cyclohexan-1-one-based therapeutics. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in a 2023 Organic Process Research & Development article. The study proposed a scalable, cost-effective method for producing the compound, which could facilitate its broader adoption in pharmaceutical manufacturing.
In conclusion, 2-(4-fluorobenzoyl)cyclohexan-1-one (CAS: 2730-20-3) continues to be a molecule of interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a valuable target for further investigation. Future studies are expected to explore its utility in additional disease models and refine its pharmacological properties to enhance clinical translatability.
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